molecular formula C10H11Cl2NO2 B8774755 5-(3,4-Dichlorobutyl)picolinic acid CAS No. 40342-77-6

5-(3,4-Dichlorobutyl)picolinic acid

Cat. No.: B8774755
CAS No.: 40342-77-6
M. Wt: 248.10 g/mol
InChI Key: LQSDMYANSZGGQH-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobutyl)picolinic acid is a synthetic picolinic acid derivative characterized by a 3,4-dichlorobutyl substituent at the 5-position of the picolinic acid scaffold. Picolinic acid derivatives are widely studied for their diverse biological activities, including antimicrobial, immunomodulatory, and chelating properties . The dichlorobutyl moiety introduces significant lipophilicity and electronic effects, which may enhance membrane permeability and alter interactions with biological targets compared to other derivatives.

Properties

CAS No.

40342-77-6

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

5-(3,4-dichlorobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H11Cl2NO2/c11-5-8(12)3-1-7-2-4-9(10(14)15)13-6-7/h2,4,6,8H,1,3,5H2,(H,14,15)

InChI Key

LQSDMYANSZGGQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCC(CCl)Cl)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of picolinic acid critically influences solubility, stability, and bioactivity. Key comparisons include:

Table 1: Comparative Analysis of Picolinic Acid Derivatives
Compound Name Substituent Molecular Weight (g/mol) Solubility (Water) Stability Key Biological Activity
5-(3,4-Dichlorobutyl)picolinic acid 3,4-Dichlorobutyl ~260.1 (calculated) Low (inferred) Moderate (inferred) Unknown (predicted antimicrobial)
qy17 (5-(4-butylphenyl)picolinic acid) 4-Butylphenyl ~259.3 High High Strong antibacterial (Enterococcus faecium)
qy20 (5-(4-(tert-butyl)phenyl)picolinic acid) 4-(tert-Butyl)phenyl ~273.3 Moderate Moderate Reduced antibacterial activity
Nicotinamide Carboxamide 122.12 High High Vitamin B3 analog; no direct antimicrobial role

Key Observations :

  • Stability : Branched substituents (e.g., tert-butyl in qy20) reduce stability compared to linear chains (qy17). The dichlorobutyl group’s linearity may offer moderate stability, though halogenated compounds often face hydrolytic or metabolic degradation .

Functional Group Comparisons

  • Carboxylic Acid vs. Amide: Unlike nicotinamide (carboxamide derivative), picolinic acid derivatives retain a free carboxylic acid group, enabling metal chelation (e.g., zinc, iron) and participation in immunomodulatory pathways like the kynurenine pathway .

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